molecular formula C16H11N3 B13846560 8-(1H-benzimidazol-2-yl)quinoline

8-(1H-benzimidazol-2-yl)quinoline

Cat. No.: B13846560
M. Wt: 245.28 g/mol
InChI Key: MSBBVISJVVAALS-UHFFFAOYSA-N
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Description

8-(1H-benzimidazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of benzimidazole and quinoline. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The benzimidazole moiety is known for its pharmacological properties, while the quinoline ring is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-benzimidazol-2-yl)quinoline typically involves the condensation of o-phenylenediamine with quinoline derivatives. One common method includes the reaction of substituted phenylenediamine with 5-formyl-8-quinolinol in the presence of sodium metabisulfite and dimethylformamide (DMF) at elevated temperatures (120°C) . This reaction yields the desired benzimidazole-quinoline hybrid compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(1H-benzimidazol-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

8-(1H-benzimidazol-2-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the pharmacological properties of the benzimidazole moiety.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-(1H-benzimidazol-2-yl)quinoline is largely dependent on its interaction with biological targets. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The quinoline ring can intercalate into DNA, leading to the inhibition of DNA replication and transcription. These interactions make the compound a promising candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

8-(1H-benzimidazol-2-yl)quinoline can be compared with other benzimidazole and quinoline derivatives:

    Benzimidazole Derivatives: Compounds like mebendazole and albendazole are well-known for their antiparasitic activity. This compound shares the benzimidazole scaffold but has additional properties due to the quinoline ring.

    Quinoline Derivatives: Chloroquine and quinine are famous antimalarial drugs. The presence of the benzimidazole moiety in this compound provides additional pharmacological benefits.

List of Similar Compounds

  • Mebendazole
  • Albendazole
  • Chloroquine
  • Quinine

Properties

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

8-(1H-benzimidazol-2-yl)quinoline

InChI

InChI=1S/C16H11N3/c1-2-9-14-13(8-1)18-16(19-14)12-7-3-5-11-6-4-10-17-15(11)12/h1-10H,(H,18,19)

InChI Key

MSBBVISJVVAALS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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